Technical Guide: Structure Elucidation and Confirmation of 1-Cyclopropyl-2-methylbenzimidazole
Technical Guide: Structure Elucidation and Confirmation of 1-Cyclopropyl-2-methylbenzimidazole
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis and characterization of novel benzimidazole derivatives are therefore of significant interest in medicinal chemistry.
This technical guide provides an in-depth overview of the structure elucidation and confirmation of a specific derivative, 1-cyclopropyl-2-methylbenzimidazole . We will outline a probable synthetic route and detail the comprehensive analytical workflow required to verify its molecular structure, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Proposed Synthesis
The target molecule can be efficiently synthesized via the N-alkylation of 2-methylbenzimidazole with a suitable cyclopropylating agent. This common method for creating N-substituted benzimidazoles offers high yields and straightforward purification.[4][5] The proposed reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution.
Caption: Proposed synthesis of 1-cyclopropyl-2-methylbenzimidazole.
Experimental Protocol: Synthesis of 1-Cyclopropyl-2-methylbenzimidazole
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Preparation : To a solution of 2-methylbenzimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
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Reaction : Add bromocyclopropane (1.5 eq) to the mixture.
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Heating : Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]
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Work-up : After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
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Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification : Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Structure Elucidation Workflow
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. The logical workflow involves determining the molecular mass, identifying functional groups, and finally mapping the precise arrangement of atoms and their connectivity.
Caption: Workflow for the spectroscopic structure elucidation.
Spectroscopic Data and Analysis
Mass Spectrometry (MS)
Electron impact mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzimidazole derivatives often involves the stable benzimidazole ring system.[8]
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Expected Molecular Ion (M⁺) : The chemical formula is C₁₁H₁₂N₂. The expected exact mass is 172.1000 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 172.
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Key Fragmentation :
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Loss of the cyclopropyl group ([M-C₃H₅]⁺): m/z = 131.
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Loss of a methyl radical ([M-CH₃]⁺): m/z = 157.
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Typical benzimidazole ring fragmentation may also be observed.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-substituted benzimidazole is distinct from its unsubstituted counterpart, primarily due to the absence of the N-H bond.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3080-3020 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring protons. |
| 3010-2950 | Aliphatic C-H Stretch | Medium | Arises from the methyl and cyclopropyl groups. |
| ~1615 | C=N Stretch (Imidazole) | Strong | Confirms the presence of the imidazole ring.[11] |
| 1500-1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the benzene ring. |
| ~1270 | C-N Stretch | Medium | Aromatic amine stretch.[12] |
| ~1020 | Cyclopropyl Ring Vibration | Medium | Characteristic vibration of the cyclopropyl ring skeleton.[13] |
| Absence | N-H Stretch (3400-3200) | - | The absence of a broad N-H peak confirms N1-substitution. |
Table 1: Predicted Infrared (IR) Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the structure by detailing the chemical environment and connectivity of every proton and carbon atom.[14][15]
The proton NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and cyclopropyl protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 7.75 - 7.65 | m | 2H | Aromatic (H-4, H-7) | The two protons adjacent to the fused imidazole ring are typically deshielded. |
| 7.35 - 7.25 | m | 2H | Aromatic (H-5, H-6) | These protons are in a more shielded environment compared to H-4 and H-7.[16] |
| 3.20 - 3.10 | m | 1H | N-CH (Cyclopropyl) | The methine proton of the cyclopropyl group, deshielded by the adjacent nitrogen atom. |
| 2.60 | s | 3H | -CH₃ | A sharp singlet characteristic of the methyl group at the C2 position.[17] |
| 1.10 - 1.00 | m | 2H | -CH₂ (Cyclopropyl) | Two of the four methylene protons on the cyclopropyl ring. |
| 0.95 - 0.85 | m | 2H | -CH₂ (Cyclopropyl) | The remaining two methylene protons, potentially showing complex splitting due to geminal and vicinal coupling. |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz).
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~152.5 | C2 (Imidazole) | Quaternary carbon bearing the methyl group.[15] |
| ~142.0 | C7a (Bridgehead) | Quaternary carbon at the ring junction. |
| ~135.5 | C3a (Bridgehead) | The second quaternary carbon at the ring junction. |
| ~122.5 | C5 / C6 | Aromatic CH carbons. |
| ~119.0 | C4 | Aromatic CH carbon adjacent to the cyclopropyl-substituted nitrogen. |
| ~110.0 | C7 | Aromatic CH carbon. |
| ~33.0 | N-CH (Cyclopropyl) | Methine carbon of the cyclopropyl group attached to nitrogen. |
| ~14.5 | -CH₃ | Methyl carbon at the C2 position. |
| ~7.0 | -CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring.[16] |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz).
Conclusion
The structural confirmation of 1-cyclopropyl-2-methylbenzimidazole is achieved through a systematic application of modern analytical techniques. The proposed synthesis via N-alkylation provides a reliable route to the target compound. Subsequent analysis by mass spectrometry confirms the molecular weight, while IR spectroscopy identifies key functional groups and verifies the N-substitution. Finally, detailed ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the placement of the cyclopropyl and methyl groups on the benzimidazole scaffold. This comprehensive characterization is crucial for ensuring the identity and purity of the compound for its intended use in research and development.
References
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